Methyl 2-(2-methoxyethyl)benzoate
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H14O3 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
methyl 2-(2-methoxyethyl)benzoate |
InChI |
InChI=1S/C11H14O3/c1-13-8-7-9-5-3-4-6-10(9)11(12)14-2/h3-6H,7-8H2,1-2H3 |
InChI Key |
JHDDGKDEPAMIQA-UHFFFAOYSA-N |
Canonical SMILES |
COCCC1=CC=CC=C1C(=O)OC |
Origin of Product |
United States |
Synthetic Methodologies for Methyl 2 2 Methoxyethyl Benzoate
Strategies for the Construction of the 2-(2-Methoxyethyl)benzoic Acid Moiety
The creation of the 2-(2-methoxyethyl)benzoic acid intermediate is the foundational step in the synthesis. This process requires the strategic introduction of both the 2-methoxyethyl side chain and the carboxylic acid group onto an aromatic ring in the correct ortho relationship.
Grignard Cross-Coupling: A common strategy involves the use of organometallic cross-coupling reactions. For instance, a Grignard reagent derived from 2-methoxyethyl chloride can react with an ortho-substituted halobenzoic acid derivative, such as methyl 2-bromobenzoate, in the presence of a suitable catalyst.
Ortho-Lithiation: Directing groups on the benzene (B151609) ring can facilitate ortho-lithiation. A precursor like benzyloxy(2-methoxyethyl)benzene could be treated with a strong base such as n-butyllithium (n-BuLi). The lithium atom is directed to the ortho position, and the resulting organolithium species can then be carboxylated.
Friedel-Crafts Acylation and Reduction: Another pathway involves a two-step sequence starting with a suitable benzene derivative. A Friedel-Crafts acylation using methoxyacetyl chloride would introduce a keto group, which can then be reduced to the corresponding ethyl group using methods like the Clemmensen or Wolff-Kishner reduction. This route establishes the required carbon skeleton.
Once the 2-methoxyethyl side chain is in place, the next critical step is the formation of the carboxylic acid group at the ortho position.
Oxidation of an Alkyl Group: A powerful and widely used method is the oxidation of a benzylic alkyl group. masterorganicchemistry.com If the synthesis starts from a precursor like 1-(2-methoxyethyl)-2-methylbenzene, the methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or sodium dichromate. masterorganicchemistry.comkhanacademy.org This reaction is robust and typically provides good yields of the corresponding benzoic acid. organic-chemistry.org
Carbonation of Organometallic Intermediates: As mentioned in the previous section, ortho-lithiation or the formation of a Grignard reagent from an ortho-halo precursor like 1-bromo-2-(2-methoxyethyl)benzene (B1312046) provides a direct route to the carboxylic acid. The organometallic intermediate is quenched with carbon dioxide (CO₂), followed by an acidic workup to yield 2-(2-methoxyethyl)benzoic acid. masterorganicchemistry.com
Table 1: Comparison of Carboxylic Acid Functionalization Methods
| Method | Precursor Example | Reagents | Key Features |
|---|
Esterification Protocols for Methyl 2-(2-methoxyethyl)benzoate
With 2-(2-methoxyethyl)benzoic acid in hand, the final step is its conversion to the corresponding methyl ester. This transformation is typically achieved through esterification, for which several protocols exist.
The most common method for synthesizing methyl esters from carboxylic acids is direct acid-catalyzed esterification, often known as Fischer esterification. 4college.co.ukyoutube.com This equilibrium-controlled process involves reacting the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst. tcu.eduyoutube.com
The reaction mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases its electrophilicity. Methanol then acts as a nucleophile, attacking the carbonyl carbon. After a series of proton transfers, a molecule of water is eliminated, and deprotonation of the resulting ester yields the final product. tcu.edu To drive the equilibrium towards the product side, an excess of the alcohol (methanol) is used, or water is removed from the reaction mixture as it forms. tcu.edu
Table 2: Typical Conditions for Fischer Esterification of Benzoic Acid Derivatives
| Catalyst | Alcohol | Temperature | Reaction Time | Yield | Reference |
|---|---|---|---|---|---|
| Sulfuric Acid (H₂SO₄) | Methanol (excess) | Reflux (65°C) | 4-5 hours | ~69% | youtube.com |
| p-Toluenesulfonic acid | 1-Butanol | 92-116°C | 2 hours | ~92% (for butyl benzoate) | researchgate.net |
| Functionalized Silica Gel | Methanol | 60°C | - | ~60% | researchgate.net |
Transesterification is an alternative process that converts one ester into another. ucla.edu While less direct for this specific synthesis, it could be employed if, for example, an ethyl or benzyl (B1604629) ester of 2-(2-methoxyethyl)benzoic acid were synthesized first. In such a scenario, the ester would be treated with an excess of methanol in the presence of an acid or base catalyst. ucla.edu
A study demonstrated the use of potassium phosphate (B84403) (K₂HPO₄) as an efficient and mild catalyst for transesterification to produce various methyl esters. The reaction proceeds under neutral conditions, making it compatible with a wide range of functional groups. thieme-connect.de The process is driven to completion by using methanol as the solvent, thus providing a large excess. thieme-connect.de
Modern synthetic chemistry emphasizes the use of environmentally benign methods. In the context of methyl ester synthesis, this translates to using non-corrosive, reusable catalysts and minimizing waste.
Solid acid catalysts are a cornerstone of green esterification. researchgate.netmdpi.com These materials, such as sulfated zirconia, titanium-zirconium mixed oxides, or zeolites, offer significant advantages over traditional homogeneous catalysts like sulfuric acid. researchgate.netmdpi.comchemicalbook.com They are non-corrosive, easily separated from the reaction mixture by simple filtration, and can often be regenerated and reused multiple times. mdpi.com
Research has shown that zirconium-based solid acids can effectively catalyze the esterification of various benzoic acids with methanol, eliminating the need for other acid promoters. mdpi.com Similarly, zeolites have been used as green catalysts for the synthesis of methyl 2-methoxybenzoate (B1232891) with high yields in a solvent-free autoclave system. chemicalbook.com These methods align with the principles of green chemistry by reducing hazardous waste and improving process efficiency. researchgate.netbrazilianjournals.com.br
Table 3: Green Catalysts for Methyl Benzoate (B1203000) Synthesis
| Catalyst | Reaction Type | Conditions | Key Advantage | Reference |
|---|---|---|---|---|
| Zirconium/Titanium Solid Acid | Direct Esterification | Methanol, Heat | Reusable, no auxiliary acid needed, high activity. | researchgate.netmdpi.com |
| Zeolite NaY-Bf | Direct Esterification | Dimethyl Carbonate, 200°C, Autoclave | High yield, solvent-free potential. | chemicalbook.com |
| H₂SO₄/SiO₂ | Direct Esterification | Methanol, 60°C | High catalytic efficiency, solid support. | researchgate.net |
Catalytic Systems in the Synthesis of Alkyl Benzoates
The synthesis of alkyl benzoates, including this compound, is most commonly achieved through the esterification of benzoic acid or its derivatives with an alcohol. The effectiveness of this reaction heavily relies on the catalytic system used to overcome the equilibrium limitations. tcu.eduuomustansiriyah.edu.iq Catalysts in this context are broadly classified as homogeneous, heterogeneous, metal-mediated, or organocatalytic, each presenting specific advantages.
Role of Homogeneous Catalysts
Homogeneous catalysts are soluble in the reaction medium, leading to high catalytic activity and relatively mild reaction conditions. researchgate.net The most traditional and widely used homogeneous catalysts for esterification are strong Brønsted acids such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (PTSA). researchgate.netmdpi.comresearchgate.net
The mechanism, known as Fischer-Speier esterification, involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst. This activation step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. uomustansiriyah.edu.iq A subsequent series of proton transfers and the elimination of a water molecule yield the ester. tcu.eduuomustansiriyah.edu.iq The reaction is reversible, and the removal of water or the use of an excess of one reactant is necessary to drive the equilibrium towards the product side. tcu.edu
While highly effective, homogeneous acid catalysts pose significant challenges, including corrosion of equipment, difficulty in separation from the product mixture, and the generation of acidic waste, which requires neutralization and disposal, leading to environmental concerns. mdpi.comresearchgate.net
Table 1: Comparison of Homogeneous Catalysts in Benzoate Synthesis
| Catalyst | Reaction | Key Findings | Reference |
| Sulfuric Acid | Esterification of benzoic acid with methanol | Under microwave irradiation (300 W, 70°C), achieved 99.99% conversion of benzoic acid in 10 minutes with 86% selectivity for methyl benzoate. | researchgate.net |
| p-Toluenesulfonic Acid | Esterification of benzoic acid with 1-butanol | The reaction follows first-order kinetics with respect to benzoic acid. | researchgate.netresearchgate.net |
| Deep Eutectic Solvent (DES) | Esterification of benzoic acid with various alcohols | DES composed of p-TSA and BTEAC showed high conversions (up to 88.3% for ethanol (B145695) at 75°C) and acted as both solvent and catalyst. | dergipark.org.tr |
This table is interactive. Click on the headers to sort the data.
Application of Heterogeneous Catalysts
To overcome the drawbacks of homogeneous catalysts, significant research has focused on the development of solid, heterogeneous catalysts. These catalysts exist in a different phase from the reactants, typically as a solid in a liquid reaction mixture. Their primary advantages include ease of separation from the product (often by simple filtration), potential for regeneration and reuse, reduced corrosivity, and minimized environmental waste. mdpi.commdpi.com
A variety of materials have been explored as heterogeneous catalysts for alkyl benzoate synthesis:
Heteropolyacids (HPAs): These are complex proton acids that have shown high activity and selectivity. For instance, phosphotungstic acid has been used for the solvent-free synthesis of alkyl benzoates, achieving excellent yields (>85%) at 120°C. researchgate.net
Zeolites and Molecular Sieves: Materials like zeolite Hβ have been used, particularly in microwave-assisted synthesis, demonstrating high conversion rates. researchgate.net
Sulfated Metal Oxides: Sulfated zirconia (SO₄²⁻/ZrO₂) is a solid superacid that effectively catalyzes esterification reactions. researchgate.net
Layered Metal Benzoates: Alkaline earth layered benzoates (e.g., from barium, calcium, strontium) have been synthesized and used as recyclable catalysts for methyl benzoate production, achieving conversions of 65-70%. scielo.br
Supported Iron Catalysts: Iron supported on zirconium/titanium oxides has been developed as an efficient and reusable solid acid catalyst for synthesizing various methyl benzoate compounds. mdpi.commdpi.com
Ion-Exchange Resins: Resins like Amberlyst-15 serve as solid-phase acid catalysts, though they may show lower activity compared to newer generation catalysts under certain conditions. dergipark.org.tr
Although heterogeneous catalysts offer significant process advantages, they can sometimes require more forcing reaction conditions (higher temperatures and pressures) and may exhibit lower reaction rates compared to their homogeneous counterparts. researchgate.net
Table 2: Performance of Heterogeneous Catalysts in Alkyl Benzoate Synthesis
| Catalyst Type | Specific Catalyst | Reaction Conditions | Conversion/Yield | Reference |
| Heteropolyacid | Phosphotungstic Acid | 120°C, Solvent-free, 4h | >85% Yield | researchgate.net |
| Layered Benzoate | Barium Benzoate | Varies (temp, molar ratio) | 65-70% Conversion | scielo.br |
| Zeolite | Zeolite Hβ | 70°C, Microwave (300W), 10 min | 67% Selectivity for Methyl Benzoate | researchgate.net |
| Supported Solid Acid | Iron/Zirconium/Titanium | Varies | High Yields, Catalyst is reusable | mdpi.commdpi.com |
| Expandable Graphite | Sulfuric Acid-intercalated | 85°C, Microwave (135W), 1.5h | 80.1% Yield of Ethyl Benzoate | cibtech.org |
This table is interactive. Click on the headers to sort the data.
Metal-mediated and Organocatalytic Transformations
Beyond traditional acid catalysis, other catalytic systems have been developed for benzoate ester synthesis. These include transformations mediated by metal compounds and those catalyzed by small organic molecules (organocatalysts).
Metal-mediated transformations often involve Lewis acid catalysis. Compounds of tin, titanium, and zirconium can act as high-temperature esterification catalysts, typically becoming fully active above 180°C. google.com For example, tin(II) compounds are used for preparing benzoic acid esters from long-chain alcohols. google.com A Russian patent describes a method for producing alkyl benzoates from benzene, CCl₄, and an alcohol in the presence of metallic iron and acetylacetone, achieving yields up to 50%. google.com
Organocatalysis represents a greener and often milder alternative to metal-based systems.
N-Heterocyclic Carbenes (NHCs): Bulky NHCs have been employed as metal-free catalysts for the esterification of α,β-unsaturated aldehydes with alcohols, yielding esters in high yields under mild conditions. nih.gov
DMAP and Pyridine Derivatives: 4-(N,N-Dimethylamino)pyridine hydrochloride (DMAP·HCl) has been used as a recyclable catalyst for the acylation of alcohols. organic-chemistry.org Similarly, carbonylimidazole derivatives can be activated by pyridinium (B92312) salts to facilitate esterification. organic-chemistry.org
Biocatalysis: Enzymes, particularly lipases, are highly selective organocatalysts. Immobilized lipase (B570770) B from Candida antarctica (Novozym 435) has demonstrated high activity for the transesterification of methyl benzoates with various alcohols. nih.gov This enzymatic approach is notable for its high selectivity, especially concerning the position of substituents on the phenyl ring. nih.gov
These alternative methods expand the toolkit for synthesizing esters like this compound, offering pathways that can avoid harsh acidic conditions or the use of potentially toxic metals.
Reaction Chemistry and Transformational Studies of Methyl 2 2 Methoxyethyl Benzoate
Reactivity of the Ester Functional Group
The methyl ester group is a primary site for nucleophilic acyl substitution reactions.
Hydrolysis Mechanisms and Kinetics under Varied Conditions
The hydrolysis of a methyl ester to a carboxylic acid can be catalyzed by either acid or base.
Under basic conditions, such as in the presence of sodium hydroxide (B78521), the reaction proceeds via a saponification mechanism. The hydroxide ion attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate which then collapses to yield sodium benzoate (B1203000) and methanol (B129727). Subsequent acidification of the reaction mixture would protonate the benzoate salt to give benzoic acid. For instance, the hydrolysis of ethyl benzoate to benzoic acid is a well-established procedure. sserc.org.ukyoutube.com
Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by a water molecule.
Table 1: General Conditions for Ester Hydrolysis
| Catalyst | General Conditions | Products |
| Acid (e.g., H₂SO₄) | Aqueous solution, heat | Carboxylic acid, Alcohol |
| Base (e.g., NaOH) | Aqueous solution, heat, followed by acid workup | Carboxylic acid, Alcohol |
Transesterification Reactions with Other Alcohols
Transesterification is a process where the methyl group of the ester is exchanged with another alkyl group from an alcohol. This reaction is typically catalyzed by either an acid or a base. For example, the transesterification of methyl benzoate with other alcohols can be achieved to produce different benzoate esters. researchgate.net
The reaction is an equilibrium process, and to drive it towards the desired product, a large excess of the new alcohol is often used, or the methanol by-product is removed as it is formed. The choice of catalyst can be critical, with titanates showing high activity in some cases. researchgate.net
Table 2: Examples of Transesterification of Benzoate Esters
| Starting Ester | Reagent Alcohol | Catalyst | Product Ester |
| Methyl Benzoate | Benzyl (B1604629) Alcohol | Titanate | Benzyl Benzoate |
| Methyl Benzoate | Butyl Alcohol | Titanate | Butyl Benzoate |
Reduction Pathways to Corresponding Alcohols
The ester functional group of Methyl 2-(2-methoxyethyl)benzoate can be reduced to a primary alcohol, (2-(2-methoxyethyl)phenyl)methanol. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄), although the latter is generally less reactive towards esters.
The reaction with LiAlH₄ involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the elimination of a methoxide (B1231860) ion and a second hydride addition to the resulting aldehyde intermediate.
Reactions Involving the Aromatic Ring System
The benzene (B151609) ring of this compound can undergo electrophilic aromatic substitution.
Electrophilic Aromatic Substitution Patterns
The directing effect of the substituents on the aromatic ring will determine the position of incoming electrophiles. The two substituents to consider are the ester group (-COOCH₃) and the methoxyethyl group (-CH₂CH₂OCH₃).
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. lumenlearning.commasterorganicchemistry.com For example, the nitration of methyl benzoate yields methyl 3-nitrobenzoate. youtube.com The presence of the activating ortho-substituent in this compound would likely lead to a more complex mixture of products compared to simple methyl benzoate.
Table 3: Directing Effects of Substituents in Electrophilic Aromatic Substitution
| Substituent | Type | Directing Effect |
| -COOCH₃ (Ester) | Deactivating | Meta |
| -CH₂CH₂OCH₃ (Alkoxyalkyl) | Activating | Ortho, Para |
Functionalization of the Benzoic Acid Core
The functionalization of the benzoic acid core of this compound would primarily involve electrophilic aromatic substitution (EAS) reactions. The regiochemical outcome of such reactions is dictated by the directing effects of the two substituents already present on the benzene ring: the methyl ester group (-COOCH₃) and the 2-methoxyethyl group (-CH₂CH₂OCH₃).
The methyl ester group is a deactivating, meta-directing group due to its electron-withdrawing nature. minia.edu.egunizin.org Conversely, the 2-methoxyethyl group, being an alkyl group, is generally considered an activating, ortho-, para-directing group. minia.edu.eg In cases of competing directing effects, the activating group typically exerts a stronger influence on the position of the incoming electrophile. youtube.com Therefore, electrophilic substitution on this compound is predicted to favor substitution at the positions ortho and para to the 2-methoxyethyl group. Given that the para position is sterically less hindered, it is expected to be the major site of substitution.
Table 1: Predicted Major Products of Electrophilic Aromatic Substitution on this compound
| Reaction | Reagents | Predicted Major Product |
| Nitration | HNO₃, H₂SO₄ | Methyl 4-nitro-2-(2-methoxyethyl)benzoate |
| Halogenation | Br₂, FeBr₃ | Methyl 4-bromo-2-(2-methoxyethyl)benzoate |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | Methyl 4-acetyl-2-(2-methoxyethyl)benzoate |
| Sulfonation | SO₃, H₂SO₄ | Methyl 4-(sulfo)-2-(2-methoxyethyl)benzoate |
This table presents predicted products based on general principles of electrophilic aromatic substitution and may not reflect experimentally verified outcomes.
Transformations of the 2-(2-Methoxyethyl) Side Chain
The 2-(2-methoxyethyl) side chain offers several sites for chemical transformation, including the ether linkage and the alkyl chain itself.
Ether Cleavage Reactions
The ether linkage in the 2-(2-methoxyethyl) side chain can be cleaved under strongly acidic conditions or with specific ether-cleaving reagents. Boron tribromide (BBr₃) is a widely used and effective reagent for the cleavage of aryl methyl ethers, typically conducted at low temperatures in a solvent like dichloromethane. ufp.ptnih.govnih.govcore.ac.ukorgsyn.org The reaction proceeds via the formation of a BBr₃-ether adduct, followed by nucleophilic attack of a bromide ion on the methyl group.
Applying this to this compound, treatment with BBr₃ would be expected to cleave the methyl ether, yielding methyl 2-(2-hydroxyethyl)benzoate.
Table 2: Predicted Outcome of Ether Cleavage
| Starting Material | Reagent | Predicted Product |
| This compound | BBr₃ | Methyl 2-(2-hydroxyethyl)benzoate |
This prediction is based on the known reactivity of aryl methyl ethers with BBr₃.
Oxidation and Reduction of the Alkyl Chain
The alkyl portion of the 2-(2-methoxyethyl) side chain is susceptible to oxidation, particularly at the benzylic position (the carbon atom attached to the benzene ring). Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) are known to oxidize alkyl side chains of benzene rings to carboxylic acids, provided there is at least one hydrogen atom on the benzylic carbon. doubtnut.comck12.orgdoubtnut.comtestbook.comcsbsju.eduyoutube.com In the case of this compound, the benzylic carbon has two hydrogen atoms, making it a candidate for oxidation. This reaction would likely lead to the formation of methyl 2-(carboxymethyl)benzoate.
Reduction of the alkyl side chain is less straightforward. Catalytic hydrogenation under forcing conditions can reduce the aromatic ring, but typically does not affect a simple alkyl ether side chain. youtube.com Specific reduction of the ether group within the side chain is not a common transformation under standard catalytic hydrogenation conditions.
Table 3: Predicted Oxidation and Reduction Reactions of the Alkyl Chain
| Reaction | Reagent | Predicted Major Product |
| Oxidation | KMnO₄, H₃O⁺, heat | Methyl 2-(carboxymethyl)benzoate |
| Reduction | H₂, Pd/C | No reaction on the side chain |
These predictions are based on the general reactivity of alkylbenzenes.
Derivatization of the Methoxyethyl Moiety
Following the ether cleavage to produce methyl 2-(2-hydroxyethyl)benzoate, the resulting primary alcohol offers a versatile handle for further derivatization. The hydroxyl group can undergo a variety of common transformations. For instance, it can be esterified with an acyl chloride or a carboxylic acid anhydride (B1165640) to form a new ester. It can also be converted into an alkyl halide via reaction with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). Furthermore, oxidation of the primary alcohol would yield either an aldehyde or a carboxylic acid, depending on the oxidant used. Mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) would likely yield the corresponding aldehyde, while stronger oxidants would lead to the carboxylic acid. The bacteriostatic properties of 2-phenylethanol (B73330) and its derivatives have been studied, suggesting that derivatives of the 2-(2-hydroxyethyl) moiety might also exhibit interesting biological activities. nih.govacademicjournals.orgnih.govmdpi.com
Table 4: Potential Derivatization Reactions of Methyl 2-(2-hydroxyethyl)benzoate
| Reaction | Reagent | Predicted Product Class |
| Esterification | Acetyl chloride | Ester |
| Halogenation | SOCl₂ | Alkyl chloride |
| Mild Oxidation | PCC | Aldehyde |
| Strong Oxidation | KMnO₄ | Carboxylic acid |
This table outlines potential synthetic transformations of the alcohol functionality.
Spectroscopic and Structural Elucidation Methodologies
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone technique for the elucidation of molecular structures in organic chemistry. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For Methyl 2-(2-methoxyethyl)benzoate, a combination of one-dimensional and two-dimensional NMR experiments is employed for a complete structural assignment.
Proton (¹H) NMR Spectral Analysis
The predicted ¹H NMR spectrum of this compound offers critical insights into the number and types of protons present in the molecule. The analysis of chemical shifts (δ), signal multiplicities, coupling constants (J), and integration values allows for the assignment of each proton to its specific position.
The aromatic region of the spectrum is expected to display signals corresponding to the four protons on the benzene (B151609) ring. The proton at the C6 position, being ortho to the electron-withdrawing ester group, is anticipated to be the most deshielded among the aromatic protons. The protons at C3, C4, and C5 will exhibit complex splitting patterns due to spin-spin coupling with their neighbors.
The aliphatic region will feature signals from the methyl ester, the methoxy (B1213986) group, and the two methylene (B1212753) groups of the ethyl chain. The methyl protons of the ester group (COOCH₃) and the methoxy group (OCH₃) are expected to appear as sharp singlets, with their chemical shifts influenced by the neighboring functionalities. The two methylene groups (-CH₂-CH₂-) will present as triplets, a result of coupling with each other.
Predicted ¹H NMR Data for this compound (in CDCl₃)
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Integration |
| Aromatic-H (C6) | 7.85 | dd | 1H |
| Aromatic-H (C4) | 7.45 | td | 1H |
| Aromatic-H (C5) | 7.35 | t | 1H |
| Aromatic-H (C3) | 7.20 | d | 1H |
| -COOCH₃ | 3.90 | s | 3H |
| -OCH₂- | 3.70 | t | 2H |
| -CH₂- | 3.10 | t | 2H |
| -OCH₃ | 3.40 | s | 3H |
Note: Predicted data is generated using computational models and may vary from experimental values.
Carbon-13 (¹³C) NMR Spectral Analysis
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom gives rise to a distinct signal, and its chemical shift is indicative of its electronic environment.
The spectrum is expected to show a signal for the carbonyl carbon of the ester group in the downfield region (around 167 ppm). The aromatic carbons will resonate in the range of approximately 120-140 ppm, with the carbon attached to the ester group (C1) and the carbon bearing the methoxyethyl substituent (C2) showing distinct shifts. The aliphatic carbons, including the methyl carbons of the ester and methoxy groups, and the methylene carbons of the ethyl chain, will appear in the upfield region of the spectrum.
Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C=O | 167.5 |
| C1 (Aromatic) | 132.0 |
| C2 (Aromatic) | 139.0 |
| C6 (Aromatic) | 131.5 |
| C4 (Aromatic) | 129.0 |
| C5 (Aromatic) | 128.0 |
| C3 (Aromatic) | 125.0 |
| -COOCH₃ | 52.0 |
| -OCH₂- | 70.0 |
| -CH₂- | 38.0 |
| -OCH₃ | 59.0 |
Note: Predicted data is generated using computational models and may vary from experimental values.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity between atoms in a molecule.
COSY (Correlation Spectroscopy): A predicted COSY spectrum would show correlations between protons that are coupled to each other. For this compound, cross-peaks would be expected between the adjacent aromatic protons, confirming their relative positions. Additionally, a clear correlation between the two methylene groups of the ethyl side chain would be observed.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. An HSQC spectrum would definitively link the proton signals to their corresponding carbon signals as listed in the tables above. For instance, the triplet at ~3.70 ppm would show a correlation to the carbon signal at ~70.0 ppm, confirming the -OCH₂- group.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. Key predicted HMBC correlations for this compound would include:
The protons of the methyl ester (-COOCH₃) showing a correlation to the carbonyl carbon (C=O).
The protons of the methylene group adjacent to the aromatic ring (-CH₂-) showing correlations to C1, C2, and C3 of the benzene ring.
The protons of the methoxy group (-OCH₃) showing a correlation to the adjacent methylene carbon (-OCH₂-).
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion. This precision allows for the determination of the elemental composition of the molecule with a high degree of confidence. For this compound, with a molecular formula of C₁₁H₁₄O₃, the predicted exact mass would be calculated.
Predicted HRMS Data for this compound
| Ion Formula | Calculated Exact Mass (m/z) |
| [C₁₁H₁₄O₃ + H]⁺ | 207.0965 |
| [C₁₁H₁₄O₃ + Na]⁺ | 229.0784 |
Note: These values are calculated based on the most abundant isotopes of each element.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity
GC-MS combines the separation capabilities of Gas Chromatography with the detection power of Mass Spectrometry. This technique is ideal for assessing the purity of a sample and confirming the identity of a compound by analyzing its mass spectrum and the fragmentation pattern produced upon electron ionization.
The predicted mass spectrum of this compound would exhibit a molecular ion peak ([M]⁺) corresponding to its molecular weight. The fragmentation pattern would be characterized by the loss of specific neutral fragments, providing clues to the compound's structure. Key predicted fragmentation pathways include:
Loss of the methoxy group (-OCH₃) from the ester, leading to a fragment ion.
Cleavage of the ether bond, resulting in fragments corresponding to the methoxyethyl side chain and the methyl benzoate (B1203000) moiety.
Fragmentation of the ethyl chain.
A McLafferty rearrangement is also a plausible fragmentation pathway for the ester.
Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Predicted Fragment Identity |
| 194 | [M - CH₃]⁺ |
| 177 | [M - OCH₃]⁺ |
| 149 | [M - CH₂OCH₃ - H]⁺ |
| 135 | [C₆H₄COOCH₃]⁺ |
| 59 | [CH₂OCH₃]⁺ |
Note: The relative intensities of these fragments are dependent on the ionization conditions.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule. The principle is based on the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different types of bonds and functional groups absorb at characteristic frequencies, which are typically reported in wavenumbers (cm⁻¹).
Expected Characteristic IR Absorption Bands for this compound:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Carbonyl (Ester) | C=O Stretch | 1720 - 1740 |
| Ester | C-O Stretch | 1200 - 1300 |
| Ether | C-O Stretch | 1050 - 1150 |
| Aromatic Ring | C=C Stretch | 1450 - 1600 |
| Aromatic Ring | C-H Bending (out-of-plane) | 690 - 900 |
| Alkyl Chains | C-H Stretch | 2850 - 3000 |
Note: The exact positions of the absorption bands can be influenced by the molecular environment and conjugation.
The most identifiable peak would be the strong absorption from the carbonyl (C=O) group of the ester, typically found around 1720 cm⁻¹. The presence of both the ester and ether linkages would be confirmed by strong C-O stretching bands. The aromatic ring would exhibit several weaker absorptions corresponding to C=C stretching and C-H bending vibrations.
X-ray Crystallography for Solid-State Structure Determination (if crystalline form accessible)
To date, there are no publicly available reports of a single-crystal X-ray diffraction study performed on this compound. For a crystallographic study to be possible, the compound must first be obtained in a stable, crystalline form of sufficient quality.
Should a suitable crystal be grown, the analysis would yield a detailed crystallographic information file (CIF), containing data such as:
Crystal system and space group
Unit cell dimensions (a, b, c, α, β, γ)
Atomic coordinates for each atom
Bond lengths and angles
Torsion angles
For illustrative purposes, a related compound, Methyl 2-[(2-methylphenoxy)methyl]benzoate, has been characterized by X-ray crystallography. nih.gov The study revealed its monoclinic crystal system and provided precise measurements of its molecular geometry. nih.gov A similar analysis for this compound would definitively establish its solid-state conformation.
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Chiral Derivatives (if applicable)
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are chiroptical spectroscopic techniques that are used to study chiral molecules. VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule, while ECD does the same in the ultraviolet-visible region. These techniques are invaluable for determining the absolute configuration (R/S) of enantiomers and for studying their conformational preferences in solution.
The parent molecule, this compound, is not chiral and therefore would not exhibit a VCD or ECD spectrum. However, if a chiral center were introduced into the molecule, for example by substitution on the ethyl chain, the resulting enantiomers could be distinguished using these methods.
There are currently no published studies on chiral derivatives of this compound, and consequently, no VCD or ECD data are available. The application of these techniques would require the synthesis of a chiral analogue of the compound.
Computational and Theoretical Investigations
Quantum Chemical Studies on Molecular Geometry and Electronic Structure
Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule like Methyl 2-(2-methoxyethyl)benzoate. These calculations can predict its three-dimensional structure, the distribution of electrons, and its spectroscopic characteristics.
For a flexible molecule such as this compound, which possesses several rotatable bonds, numerous conformations are possible. Density Functional Theory (DFT) is a widely used computational method to determine the geometries of these conformers and their relative stabilities. dntb.gov.ua By calculating the potential energy surface, researchers can identify the lowest energy (most stable) conformations. For instance, in studies of related substituted cyclohexyl carbamates, DFT methods like B3LYP have been used to determine the energetic differences between various conformers. nrel.gov Such an analysis for this compound would involve rotating the key dihedral angles—specifically around the C(aryl)-C(O), C(O)-O(ester), C(aryl)-C(ethyl), C(ethyl)-O(ether), and O(ether)-C(methyl) bonds—to map out the conformational landscape and identify the global minimum energy structure.
Table 1: Hypothetical DFT Conformational Analysis Data for this compound
| Conformer | Dihedral Angle (C1-C2-Cα-Oβ) (°) | Relative Energy (kcal/mol) |
| A | 180 (anti) | 0.00 |
| B | 60 (gauche) | 1.52 |
| C | 0 (syn) | 4.89 |
| This table is illustrative and does not represent actual research data. |
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are termed the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter that indicates the chemical reactivity and kinetic stability of a molecule. nih.gov A smaller HOMO-LUMO gap generally implies higher reactivity. researchgate.net For a molecule like this compound, the HOMO is expected to be located primarily on the electron-rich benzene (B151609) ring and the oxygen atoms, while the LUMO would likely be centered on the carbonyl group and the aromatic ring. DFT calculations are commonly employed to compute the energies and visualize the spatial distribution of these orbitals. nih.gov
Table 2: Hypothetical Frontier Molecular Orbital Data for this compound
| Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 5.3 |
| This table is illustrative and does not represent actual research data. |
Reaction Mechanism Elucidation using Computational Methods
Computational chemistry provides invaluable tools for understanding how chemical reactions occur, allowing for the study of transient species like transition states that are difficult to observe experimentally.
The synthesis of this compound would typically involve the esterification of 2-(2-methoxyethyl)benzoic acid with methanol (B129727), often catalyzed by a strong acid. youtube.comacs.org Computational methods can be used to model this reaction, identifying the structure of the transition state for the key bond-forming and bond-breaking steps. The transition state is a high-energy, transient species that represents the energy maximum along the reaction coordinate. Its characterization involves locating a first-order saddle point on the potential energy surface, which is confirmed by the presence of a single imaginary vibrational frequency corresponding to the motion along the reaction path.
Molecular Dynamics Simulations to Understand Intermolecular Interactions
While quantum chemical calculations are excellent for studying individual molecules, molecular dynamics (MD) simulations are used to study the behavior of a large ensemble of molecules over time. An MD simulation of this compound, likely in a solvent like water or an organic solvent, would involve solving Newton's equations of motion for every atom in the system. This would allow for the study of intermolecular interactions, such as hydrogen bonding (if applicable) and van der Waals forces, between the solute and solvent molecules. Such simulations provide insights into solvation dynamics, diffusion, and how the molecule interacts with its environment, which is crucial for understanding its physical properties and behavior in solution. youtube.com
QSAR (Quantitative Structure-Activity Relationship) Modeling
While specific QSAR models exclusively for this compound are not extensively documented in publicly available research, the principles of QSAR can be applied to understand how its structural features influence its reactivity. QSAR studies on analogous compounds, such as other benzoic acid esters, can provide a framework for predicting its behavior in chemical reactions.
For academic investigation, a QSAR model for a series of benzoate (B1203000) esters, including this compound, could be developed to correlate structural descriptors with reaction rates or equilibrium constants for processes like hydrolysis or transesterification. The key structural components of this compound that would be considered in such a model are the ester group, the methoxyethyl substituent, and the aromatic ring.
Key Structural Descriptors and Their Potential Impact on Reactivity:
| Descriptor | Structural Feature of this compound | Predicted Influence on Reactivity |
| Electronic Effects | The electron-withdrawing nature of the ester group and the ether oxygen. | Influences the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack. |
| Steric Hindrance | The ortho-position of the 2-methoxyethyl group. | May sterically hinder the approach of reactants to the ester functionality, potentially slowing down reaction rates compared to less substituted benzoates. |
| Hydrophobicity/Lipophilicity | The presence of the methoxyethyl chain. | Increases the lipophilicity of the molecule compared to methyl benzoate, which can affect its solubility and interactions in different solvent systems. |
Research on the esterification of benzoic acid with butanol has demonstrated that the reaction is first-order with respect to the acid. dnu.dp.ua A kinetic model for this reaction was developed, calculating activation energies for the forward and reverse reactions. dnu.dp.ua This type of kinetic data is fundamental for building robust QSAR models that can predict the reactivity of other esters like this compound. Furthermore, studies on other benzoic acid derivatives have shown that factors like hydrophobicity and the presence of heteroatoms can significantly influence their activity. nih.gov
Spectroscopic Property Prediction through Computational Approaches
Computational chemistry offers powerful tools for the prediction of spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, for molecules like this compound. These predictions are invaluable for confirming experimental data and for understanding the relationship between the molecule's structure and its spectral features.
High-level quantum chemical calculations, often employing Density Functional Theory (DFT), can accurately predict the chemical shifts and coupling constants for ¹H and ¹³C NMR spectra. A modern computational approach involves a multi-step process:
Conformer Ensemble Generation: For a flexible molecule like this compound, with its rotatable methoxyethyl side chain, numerous conformations are possible. Computational methods are used to generate a comprehensive ensemble of these conformers.
Energy Calculation and Population Weighting: The relative free energies of these conformers are calculated, often incorporating a continuum solvation model to simulate the solvent environment. This allows for the determination of the Boltzmann-weighted population of each conformer at a given temperature.
Spectroscopic Parameter Calculation: For each significant conformer, NMR shielding constants and spin-spin coupling constants are computed at a high level of theory.
Spectrum Averaging: The final predicted spectrum is an average of the spectra of all conformers, weighted by their respective populations.
This composite procedure allows for the accurate prediction of complex NMR spectra for flexible molecules in solution. researchgate.net
Predicted Spectroscopic Data (Illustrative):
The following table illustrates the type of data that can be obtained through computational prediction. The exact values would require specific quantum chemical calculations.
| Nucleus | Predicted Chemical Shift Range (ppm) | Influencing Structural Factors |
| ¹H (Aromatic) | 7.0 - 8.0 | Substitution pattern on the benzene ring. |
| ¹H (OCH₃ - ester) | 3.8 - 4.0 | Electronic environment of the ester group. |
| ¹H (OCH₂ - ethyl) | 3.5 - 3.8 | Proximity to the aromatic ring and the ether oxygen. |
| ¹H (CH₂ - ethyl) | 2.8 - 3.2 | Shielding/deshielding effects from the aromatic ring. |
| ¹H (OCH₃ - ether) | 3.2 - 3.5 | Electronic environment of the ether group. |
| ¹³C (C=O) | 165 - 175 | Conjugation with the aromatic ring. |
| ¹³C (Aromatic) | 120 - 140 | Substituent effects on the benzene ring. |
| ¹³C (OCH₂/CH₂) | 60 - 80 | Attached functional groups (ester and ether). |
| ¹³C (OCH₃) | 50 - 60 | Electronic environment of the methyl groups. |
Similarly, computational methods can predict the vibrational frequencies observed in an IR spectrum. The calculated frequencies correspond to specific bond-stretching and bending modes within the molecule, such as the characteristic C=O stretch of the ester group and the C-O stretches of the ether and ester functionalities.
Advanced Applications and Research Intermediates
Role as a Building Block in Complex Organic Synthesis
There is no readily available scientific literature detailing the use of Methyl 2-(2-methoxyethyl)benzoate as a precursor or intermediate in the synthesis of either pharmaceutical scaffolds or advanced materials.
No published research was found that describes the chemical synthesis of pharmaceutical scaffolds using this compound as a starting material or key intermediate.
Similarly, there is a lack of documented evidence for the role of this compound as an intermediate in the preparation of polymer precursors or as a functional monomer in the synthesis of advanced materials.
Development of Analytical Standards and Reference Materials
While analytical standards are crucial for chemical research and quality control, there is no indication in the available literature that this compound is produced or utilized as an analytical standard or reference material.
Scientific Literature Lacks In-Depth Research on Advanced Applications of this compound
Despite a thorough review of available scientific literature, there is a notable absence of published research detailing the advanced applications of the chemical compound This compound . Specifically, information regarding its use as a research intermediate in reaction methodology development, including its role in probing reaction selectivity and efficiency, green chemistry innovations, or its application in chemical sensing and probes based on chemical principles, is not available in the public domain.
The compound, identified by its unique CAS number, is listed in chemical databases, and its basic molecular and physical properties are known. However, detailed studies exploring its reactivity, potential as a building block in complex syntheses, or its utility in the development of novel chemical sensors appear to be unpublished or non-existent.
Searches for information on this specific compound primarily yield basic catalog data. In contrast, related but structurally distinct compounds have been the subject of more extensive research. For instance, Methyl 2-methoxybenzoate (B1232891) has been investigated in the context of green chemistry, particularly in syntheses utilizing zeolite catalysts and in cross-coupling reactions. nih.gov Similarly, the synthesis of other derivatives, such as methyl 2-methoxy-5-sulfamoylbenzoate , has been optimized for high yields and minimal environmental impact, reflecting modern green chemistry principles. youtube.com Furthermore, studies on the broader class of methyl benzoates have explored the use of solid acid catalysts to improve the environmental footprint of their synthesis. mdpi.com
However, it is crucial to emphasize that these findings pertain to different molecules. The specific structural arrangement of the 2-methoxyethyl group at the ortho position of the benzoate (B1203000) ring in This compound confers unique chemical properties that cannot be inferred from its analogues. Without dedicated research on this particular compound, any discussion of its advanced applications would be purely speculative.
Consequently, the following sections of the requested article outline cannot be populated with scientifically accurate and verifiable information at this time:
Applications in Chemical Sensing and Probes
Further research and publication in peer-reviewed scientific journals are necessary to elucidate the potential of This compound in these advanced chemical applications.
Future Research Directions and Unexplored Avenues
Exploration of Novel Synthetic Routes
Currently, detailed and optimized synthetic methodologies specifically for Methyl 2-(2-methoxyethyl)benzoate are not extensively documented in publicly available literature. The development of new synthetic pathways is a fundamental first step toward enabling broader research into its properties and applications. Future research in this area could focus on several promising strategies:
Esterification Reactions: A primary route for investigation would be the Fischer esterification of 2-(2-methoxyethyl)benzoic acid with methanol (B129727) under acidic catalysis. Research could focus on optimizing reaction conditions, such as temperature, catalyst choice (e.g., sulfuric acid, solid acid catalysts), and reaction time to maximize yield and purity.
Palladium-Catalyzed Carbonylation: Advanced synthetic methods, such as the palladium-catalyzed carbonylation of 2-(2-methoxyethyl)iodobenzene in the presence of methanol, could offer an alternative and potentially more efficient route. Research in this area would involve the screening of various palladium catalysts and ligands to identify the most effective catalytic system.
Grignard-based Syntheses: The reaction of a Grignard reagent derived from 1-bromo-2-(2-methoxyethyl)benzene (B1312046) with methyl chloroformate could also be a viable synthetic pathway. Mechanistic studies could help in understanding and controlling the formation of potential byproducts.
A comparative analysis of these and other potential routes would be invaluable in establishing a scalable and cost-effective synthesis of this compound.
Development of Highly Selective Catalytic Transformations
The functional groups present in this compound offer multiple sites for catalytic transformations. Future research should aim to develop highly selective catalysts that can target specific parts of the molecule, enabling the synthesis of a diverse range of derivatives.
Potential Catalytic Transformations:
| Reaction Type | Potential Product | Catalyst System to Investigate |
| Selective Hydrolysis | 2-(2-methoxyethyl)benzoic acid | Lipases, esterases for chemoselective ester cleavage. |
| C-H Activation/Functionalization | Functionalized benzoate (B1203000) derivatives | Transition metal catalysts (e.g., Pd, Rh, Ru). |
| Ether Cleavage | Methyl 2-(2-hydroxyethyl)benzoate | Lewis acids (e.g., BBr3), strong protic acids. |
The development of catalysts that can selectively functionalize the aromatic ring without affecting the ester or ether moieties would be particularly significant. This would open the door to a wide array of novel compounds with potentially interesting biological or material properties.
Advanced Mechanistic Studies on Reactivity
A deep understanding of the reactivity of this compound is crucial for its application in organic synthesis. Advanced mechanistic studies could provide valuable insights into its electronic and steric properties.
Key areas for investigation include:
Kinetic Studies: Determining the rate constants for reactions such as hydrolysis or aminolysis would provide quantitative data on the reactivity of the ester group. These studies could be compared with those of related esters to understand the influence of the 2-(2-methoxyethyl) substituent.
Computational Modeling: Density Functional Theory (DFT) calculations could be employed to model reaction pathways and transition states. This would help in predicting the most likely sites for nucleophilic or electrophilic attack and in understanding the role of the methoxyethyl group in modulating the reactivity of the aromatic ring.
Spectroscopic Analysis of Intermediates: Techniques such as in-situ IR or NMR spectroscopy could be used to detect and characterize reactive intermediates, providing direct evidence for proposed reaction mechanisms.
Integration into Supramolecular Architectures
The presence of both hydrogen bond acceptors (the oxygen atoms of the ester and ether groups) and a π-system (the benzene (B151609) ring) makes this compound an interesting candidate for the construction of supramolecular assemblies.
Future research could explore:
Host-Guest Chemistry: Investigating the ability of this molecule to act as a guest within the cavities of host molecules such as cyclodextrins, calixarenes, or cucurbiturils. Such studies could lead to the development of novel drug delivery systems or sensors.
Crystal Engineering: A systematic study of the crystallization behavior of this compound and its derivatives could reveal the formation of interesting crystal packing motifs driven by weak intermolecular interactions like C-H···O and C-H···π interactions.
Self-Assembly: Exploring the potential for this molecule to self-assemble into higher-order structures, such as gels or liquid crystals, upon modification with appropriate functional groups.
Computational Design of Derivatives with Tailored Reactivity
Computational chemistry offers a powerful tool for the rational design of new molecules with specific properties. In the context of this compound, computational methods could be used to:
Predict Reactivity: By systematically modifying the substituents on the aromatic ring or altering the length of the ether chain, it would be possible to computationally screen for derivatives with enhanced or suppressed reactivity at specific sites.
Design for Specific Applications: For instance, if the goal is to develop a new pharmaceutical intermediate, computational docking studies could be used to design derivatives that bind to a specific biological target.
Explore Conformational Landscapes: Understanding the preferred conformations of this compound and its derivatives is crucial for predicting their interactions with other molecules. Computational methods can provide detailed insights into these conformational preferences.
The synergy between computational design and experimental validation will be key to unlocking the full potential of this class of compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
